2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate

CAS No.: 23359-62-8

Cat. No.: VC3766683

Molecular Formula: C16H23ClO4

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23359-62-8 |

|---|---|

| Molecular Formula | C16H23ClO4 |

| Molecular Weight | 314.8 g/mol |

| IUPAC Name | 2-butoxyethyl 2-(4-chloro-2-methylphenoxy)propanoate |

| Standard InChI | InChI=1S/C16H23ClO4/c1-4-5-8-19-9-10-20-16(18)13(3)21-15-7-6-14(17)11-12(15)2/h6-7,11,13H,4-5,8-10H2,1-3H3 |

| Standard InChI Key | GWFGUAFFJVHZKY-UHFFFAOYSA-N |

| SMILES | CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

| Canonical SMILES | CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Introduction

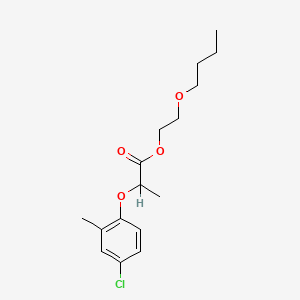

Chemical Identity and Structure

Molecular Composition

2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate has the molecular formula C16H23ClO4 and a molecular weight of 314.80 g/mol. The compound contains several key functional groups that contribute to its herbicidal activity, including strategically positioned chloro and methyl substituents on the aromatic ring that significantly enhance its biological activity against various weed species. According to chemical databases, the compound's full IUPAC name is 2-butoxyethyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate.

Structural Features

The chemical architecture of this compound features a phenoxy group connected to a propionate moiety, with the 2-butoxyethyl function serving as the ester component. The presence of the 4-chloro and 2-methyl substituents on the aromatic ring is particularly important for the compound's herbicidal efficacy, as these groups influence both the compound's physical properties and its biological interactions with target enzymes in plant systems. The structure represents a carefully balanced design that optimizes both penetration into plant tissues and interaction with target biological systems.

Chemical and Physical Properties

The physical and chemical properties of 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate are instrumental to its agricultural applications. The following table summarizes the key parameters that define this compound:

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 40390-13-4 | |

| Molecular Formula | C16H23ClO4 | |

| Molecular Weight | 314.80 g/mol | |

| IUPAC Name | 2-butoxyethyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate | |

| Chemical Classification | Phenoxyalkanoic acid ester | |

| Physical State | Liquid at ambient temperature |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate typically involves a multi-step process beginning with appropriate precursors. The compound is primarily synthesized through the esterification of 4-chloro-2-methylphenoxyacetic acid with 2-butoxyethyl alcohol, resulting in a compound with effective herbicidal properties. This esterification process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Industrial Production Methods

The industrial production of phenoxyalkanoic acid derivatives like 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate typically follows established chemical pathways. The process often begins with the chlorination of o-cresol (2-methylphenol) to form 4-chloro-o-cresol using chlorinating agents such as sulfuryl chloride (SO2Cl2) . This intermediate then undergoes condensation reactions with appropriate alkanoic acids in strongly alkaline media at reflux temperatures . For the target compound, the final step involves esterification with 2-butoxyethyl alcohol to yield the desired product.

Quality Control Parameters

Quality control in the production of 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate is critical for ensuring both efficacy and safety. In the production of related phenoxyalkanoic acid derivatives, distillation processes typically achieve 97-98% purity of intermediates . The final product undergoes rigorous testing to confirm structural identity and purity. Modern manufacturing processes for such compounds often involve sophisticated purification techniques, including solvent extraction to remove unreacted starting materials, followed by precipitation of the desired product through pH adjustment .

Mechanism of Action

Biochemical Interactions

2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate functions as a selective herbicide by disrupting essential plant hormonal processes. The compound acts as a synthetic auxin, effectively mimicking natural plant growth hormones but inducing exaggerated and uncontrolled growth responses that ultimately prove fatal to susceptible plants. This mechanism involves binding to specific auxin receptors in plant cells, triggering a cascade of cellular responses that the plant cannot properly regulate.

Physiological Effects in Plants

Upon application and absorption, 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate is translocated throughout the plant's vascular system. This systemic distribution ensures the compound reaches all parts of the target weed. The auxin-mimicking activity leads to a series of observable symptoms in affected plants, including abnormal growth patterns, stem twisting, leaf cupping, and eventually tissue death. The compound is particularly effective at disrupting normal cell division and elongation in meristematic tissues, which are crucial for plant growth and development.

Selective Activity Profile

A particularly valuable characteristic of 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate is its selective herbicidal activity. The compound demonstrates greater toxicity toward broadleaf weeds while causing minimal damage to cereal crops. This selectivity is based on differences in plant physiology, metabolism, and translocation systems between monocotyledonous (grass) and dicotyledonous (broadleaf) plants. The compound is effective at relatively low concentrations, making it both economical and environmentally advantageous compared to less selective herbicides that require higher application rates.

Agricultural Applications

Target Weed Species

2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate is primarily employed for controlling broadleaf weeds in agricultural settings. Its efficacy extends to numerous problematic weed species that compete with crops for water, nutrients, and sunlight. The compound's selective activity makes it particularly valuable in cereal crop production systems, where broadleaf weed infestations can significantly reduce crop yields and quality if left uncontrolled.

Application Methods and Rates

The compound is typically applied as a post-emergence herbicide, targeting weeds after they have emerged from the soil but while they are still in early growth stages for maximum effectiveness. The specific application rates depend on the crop system, weed pressure, and environmental conditions, but the compound's high efficacy at low concentrations makes it economically viable for large-scale agricultural operations. Application equipment may include ground sprayers or aerial application systems, depending on the specific agricultural context.

Research Developments and Future Directions

Emerging Formulation Technologies

Innovation in formulation technologies represents a promising direction for enhancing the performance of established herbicidal compounds like 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate. Research into advanced delivery systems, including microencapsulation, nanoemulsions, or polymer-based carriers, could potentially improve the compound's efficacy, selectivity, or environmental profile. These technologies aim to optimize the release kinetics, plant uptake, or resistance to environmental degradation prior to target absorption.

Challenges and Opportunities

Several challenges and opportunities exist in the continued utilization of 2-Butoxyethyl 2-(4-chloro-2-methylphenoxy)propionate in agricultural systems. These include addressing potential herbicide resistance development in weed populations, optimizing formulations for reduced environmental impact, and exploring potential synergistic combinations with other active ingredients. Further research into the compound's mode of action at the molecular level could potentially reveal new applications or improved usage strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume